7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one is a chemical compound characterized by its unique structure, which includes bromine, chlorine, and methyl groups attached to an octadienone backbone
Vorbereitungsmethoden
The synthesis of 7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one typically involves multiple steps, including halogenation and alkylation reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the precursor molecule.
Alkylation: Addition of methyl groups to the appropriate positions on the octadienone backbone. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one can be compared with other similar compounds, such as:
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-ol: This compound has a hydroxyl group instead of a ketone group.
7-Bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-amine: This compound has an amine group instead of a ketone group. The uniqueness of this compound lies in its specific combination of halogen and methyl groups, which can confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
73328-39-9 |
---|---|
Molekularformel |
C10H12BrCl3O |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
7-bromo-5,6,8-trichloro-2,6-dimethylocta-1,4-dien-3-one |
InChI |
InChI=1S/C10H12BrCl3O/c1-6(2)7(15)4-9(13)10(3,14)8(11)5-12/h4,8H,1,5H2,2-3H3 |
InChI-Schlüssel |
QRDOBLZPGKSKEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)C=C(C(C)(C(CCl)Br)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.